molecular formula C19H22N4O3S B2502639 Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203271-58-2

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2502639
CAS RN: 1203271-58-2
M. Wt: 386.47
InChI Key: XTZXEQJZPNYTMD-UHFFFAOYSA-N
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Description

The compound "Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives, which are structurally related to the compound . Piperazine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The papers provided focus on the synthesis and biological evaluation of different piperazine derivatives with potential antimicrobial and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of piperazine derivatives is typically achieved through multi-component reactions involving various starting materials such as diacetyl, aromatic aldehyde, and piperazine itself. For instance, one study describes a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttria catalyst in ethanol . This method could potentially be adapted for the synthesis of "Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate" by choosing appropriate starting materials and conditions that would introduce the phenylpyrimidinylthio and acetyl groups at the correct positions on the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds . For the compound of interest, similar analytical methods would be used to confirm the presence of the ethyl carboxylate, acetyl, and phenylpyrimidinylthio groups and to establish the overall molecular structure.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of multiple reactive sites. The papers do not provide specific reactions for "Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate," but they do discuss the reactivity of similar compounds. For example, the introduction of substituents on the nitrogen atoms of the piperazine ring can lead to the identification of potent enzyme inhibitors . The reactivity of the thioether group in the phenylpyrimidinyl moiety could also be explored for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. The papers provided do not detail the properties of the specific compound , but they do suggest that modifications to the piperazine structure can significantly affect the biological activity of these molecules. For instance, the introduction of a fluorine-substituted tert-butoxycarbonyl group was found to enhance the inhibitory activity of a piperazine derivative against acetyl-CoA carboxylase . Similarly, the physical and chemical properties of "Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate" would need to be empirically determined to understand its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of ethyl piperazine-1-carboxylate to explore their antimicrobial potential. For instance, compounds with a piperazine nucleus incorporated into 1,2,4-triazoles showed good activity against test microorganisms, suggesting their utility in developing new antimicrobial agents (Fandaklı et al., 2012). Additionally, microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates yielded compounds with significant antimicrobial, antilipase, and antiurease activities, highlighting their therapeutic potential (Başoğlu et al., 2013).

Antituberculosis Activity

A notable study in this field designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as potential inhibitors of Mycobacterium tuberculosis. One compound in particular exhibited promising activity across various assays, demonstrating the potential of these derivatives in antituberculosis drug development (Jeankumar et al., 2013).

Antidiabetic Activity

Research into the antidiabetic properties of N-(pyrimidin-4-yl)thiazol-2-amine derivatives revealed that compounds activating glucokinase (GK) and PPARγ displayed significant hypoglycemic effects in mice. This includes ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, which was identified as a potent dual-acting hypoglycemic agent (Song et al., 2011).

Neuroprotective Activity

The synthesis and evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) demonstrate a novel multi-target therapeutic approach to neuroprotection, suitable for Alzheimer's disease treatment. SP-04 and its metabolite showed significant AChE inhibition, antioxidant properties, and neuroprotection against Aβ42 toxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases (Lecanu et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activity, given the wide range of activities shown by piperazine derivatives . Additionally, the development of new effective methods for their synthesis could be a focus, given the progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives .

properties

IUPAC Name

ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZXEQJZPNYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

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